2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Description

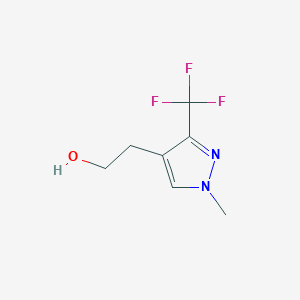

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived alcohol featuring a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a two-carbon ethanol chain at position 4 of the pyrazole ring. The compound’s structural features make it a versatile intermediate for agrochemicals and pharmaceuticals, particularly in herbicidal and antibacterial applications .

Properties

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-12-4-5(2-3-13)6(11-12)7(8,9)10/h4,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLGORXTVPUBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing on diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate alkylating agents under controlled conditions. The detailed synthetic routes often employ various reagents and solvents to optimize yield and purity. For instance, a study highlighted the use of N,N-diisopropylethylamine (DIPEA) in a reflux setup to achieve effective coupling reactions .

Anticancer Properties

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, derivatives related to 1H-pyrazole have been reported to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 5.0 | |

| Compound B | HepG2 (Liver) | 3.5 | |

| Compound C | HeLa (Cervical) | 4.0 |

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promising anti-inflammatory effects. For example, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy.

Table 2: Anti-inflammatory Activity

Case Studies

Several case studies have been documented that explore the biological activity of pyrazole derivatives:

- Study on Antitumor Activity : A comprehensive evaluation involving various pyrazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-trifluoromethyl counterparts .

- Evaluation of Anti-inflammatory Effects : A series of experiments assessed the anti-inflammatory properties of modified pyrazoles. The results indicated that certain derivatives could significantly reduce inflammation markers in cellular models .

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinity and interaction profiles of these compounds with target proteins associated with cancer proliferation and inflammation pathways. Such studies provide insights into optimizing chemical structures for improved biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is , with a molecular weight of approximately 195.15 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity and chemical reactivity.

Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in this compound enhances its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .

- Anti-inflammatory Properties : Pyrazole compounds have been studied for their anti-inflammatory effects. The specific structure of this compound allows it to inhibit key inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Cancer Research : There is ongoing research into the use of pyrazole derivatives in cancer therapy. The unique structural features of this compound may contribute to the development of novel anticancer agents by targeting specific cancer cell lines .

Agrochemical Applications

- Herbicides : The compound has shown promise as an intermediate in the synthesis of herbicides. Its ability to disrupt plant growth pathways positions it as a valuable component in developing effective agricultural chemicals .

- Pesticides : Similar to its herbicidal properties, this pyrazole derivative can be utilized in formulating pesticides that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Academy of Sciences evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic development .

Case Study 2: Herbicide Development

In an agricultural study, the efficacy of this compound was tested as a precursor for a new class of herbicides. Field trials demonstrated that formulations containing this pyrazole derivative significantly reduced weed populations while maintaining crop safety, suggesting practical applications in modern agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, physicochemical properties, and structural variations of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol can be contextualized against related pyrazole and heterocyclic derivatives. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations:

Impact of Trifluoromethyl Position :

- Derivatives with -CF₃ at position 3 (e.g., target compound) exhibit reduced antibacterial activity compared to those with -CF₃ at position 4. For example, compound 7c (-CF₃ at C5) showed EC₅₀ = 11.22 µg/mL against Xanthomonas oryzae (Xoo), while 8a (-CF₃ at C3) had EC₅₀ > 50 µg/mL .

Role of Heterocyclic Rings: Replacing the ethanol chain with an oxadiazole ring (as in 5B) alters lipophilicity and bioactivity. Oxadiazole derivatives with thioether substituents (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole) demonstrated herbicidal effects due to enhanced electrophilicity .

Substituent Effects on Bioactivity :

- Increasing alkyl linker length in pyrazole-oxadiazole hybrids (e.g., compounds 8b–8d with n = 8–12) improved antibacterial potency against Xanthomonas species, suggesting lipophilicity is critical for membrane penetration .

- Thiophene- or chlorothiazole-containing derivatives (e.g., , compounds 3a–3f) showed variable activity depending on electron-withdrawing substituents .

Physical Properties :

- Melting points for oxadiazole-thioether derivatives range from 77–114°C, correlating with crystallinity influenced by halogen (Br, Cl) or aromatic substituents .

Table 2: Bioactivity Comparison of Selected Derivatives

Preparation Methods

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol Core

The initial critical step is the preparation of the pyrazole core, 1-methyl-3-(trifluoromethyl)-1H-pyrazol , which serves as the backbone for further functionalization.

Method via Condensation of Ethyl 4,4,4-trifluoromethylacetoacetate and Methylhydrazine:

This method involves reacting ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol under nitrogen atmosphere. The reaction mixture is heated to 80°C and maintained for 15 hours to form the pyrazole ring. Subsequent treatment with sodium hydroxide in ethanol at room temperature for 1 hour facilitates the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The product is isolated by concentration, extraction with ethyl acetate, acid washing, drying, and concentration, yielding a yellow solid with a reported yield of 97%.

-

Step Reagents/Conditions Temperature Time Yield (%) 1 Ethyl 4,4,4-trifluoromethylacetoacetate + Methylhydrazine in ethanol 20–80°C 15 h - 2 Sodium hydroxide in ethanol 20°C 1 h - Final Isolation and purification - - 97

Functionalization to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

The target compound contains an ethan-1-ol side chain attached to the pyrazole ring at the 4-position. While direct literature on this exact compound is limited, common synthetic strategies for such functionalization include:

Introduction of the Ethan-1-ol Side Chain via Alkylation or Reduction:

Starting from a 4-halopyrazole derivative or a pyrazole-4-carboxaldehyde intermediate, nucleophilic substitution or reduction reactions can be employed to install the ethan-1-ol moiety.

Possible Route via Pyrazole-4-carboxaldehyde Intermediate:

- Oxidation of the pyrazole ring at position 4 to form pyrazole-4-carboxaldehyde.

- Subsequent reduction of the aldehyde to the corresponding alcohol, yielding the ethan-1-ol substituent.

Alternative Route via Haloalkylation:

- Halogenation at the 4-position of the pyrazole ring.

- Nucleophilic substitution with ethylene glycol or a protected hydroxyethyl nucleophile.

- Deprotection to yield the ethan-1-ol group.

Reaction Medium and Solvent Considerations

The synthesis of the pyrazole core is typically performed in ethanol or aqueous media without additional solvents, as indicated in patent literature. The reaction proceeds efficiently in these green solvents, with ethanol sometimes being formed in situ during the reaction.

For functionalization steps, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) may be employed, especially for nucleophilic substitution or coupling reactions.

Purification and Characterization

Summary Table of Preparation Methods for 1-methyl-3-(trifluoromethyl)-1H-pyrazol Core and Functionalized Derivatives

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pyrazole Core Synthesis | Ethyl 4,4,4-trifluoromethylacetoacetate + Methylhydrazine | Heat at 80°C, then NaOH treatment | Ethanol | 20–80°C | 15 h + 1 h | 97 | High selectivity, aqueous or ethanol medium |

| Functionalization (proposed) | Pyrazole-4-carboxaldehyde intermediate | Reduction or nucleophilic substitution | THF, DMF | RT to 70°C | 1–4 h | Variable | Requires isolation of intermediate, multi-step process |

Research Findings and Notes

High selectivity and yield in pyrazole core formation are achieved by controlling reaction time (1–6 hours preferred) and temperature, with aqueous or ethanol media preferred to avoid additional solvents.

Microwave-assisted and sonication methods have been explored for pyrazole synthesis to improve reaction efficiency and product distribution, though these methods have been applied mainly to related pyrazole derivatives rather than the exact ethan-1-ol substituted compound.

The trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, affecting regioselectivity and reactivity during functionalization.

The ethan-1-ol substituent introduction may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, especially when multiple reactive sites are present on the pyrazole ring.

Q & A

Q. What are the optimized synthetic routes for 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A recommended approach involves:

- Step 1: Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a halogenated ethanol derivative (e.g., 2-bromoethanol) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Yield Optimization: Use catalytic Pd/C or CuI for coupling efficiency improvements (yields ~65–75%) .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

- X-ray Crystallography: Resolve single crystals (grown in EtOAc/hexane) to confirm the pyrazole ring geometry and hydroxyl positioning .

- NMR Analysis:

- FTIR: O-H stretch at 3200–3400 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Common Pitfalls:

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.